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Compound of Interest

Compound Name: 2-Bromoisonicotinic acid

Cat. No.: B184069

Introduction

2-Bromoisonicotinic acid, also known as 2-bromopyridine-4-carboxylic acid, is a halogenated
pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its
structural features, including the pyridine ring, a carboxylic acid group, and a bromine
substituent, make it a versatile building block for the synthesis of more complex molecules with
potential biological activity. Accurate spectroscopic data is crucial for the unambiguous
identification and characterization of this compound, ensuring the integrity of subsequent
research and development activities.

This technical guide provides a summary of available and predicted spectroscopic data for 2-
Bromoisonicotinic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring
such data are also presented, along with a workflow diagram for spectroscopic analysis.

Physicochemical Properties
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Property Value Source
IUPAC Name 2-k.)romopyridine-4-carboxy|ic (2]

acid
Synonyms 2-Bromoisonicotinic acid [1][2]
CAS Number 66572-56-3 [11[2]
Molecular Formula C6H4BrNO2 [L1121[31[4115]
Molecular Weight 202.01 g/mol [1][2][5]
Melting Point 217-220 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromoisonicotinic acid, three protons are attached to the pyridine ring, and

their chemical shifts and coupling patterns are indicative of their electronic environment.

IH NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected *H

NMR spectrum can be predicted based on the structure and data from similar compounds. The

pyridine ring protons are expected to appear in the aromatic region (6 7.0-9.0 ppm). The

electron-withdrawing effects of the carboxylic acid group and the bromine atom will influence

their precise chemical shifts.

Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (ppm) (J, Hz)

H-3 7.8-8.0 d (doublet) ~5 Hz
dd (doublet of

H-5 76-7.8 ~5Hz, ~1.5 Hz
doublets)

H-6 8.5-8.7 d (doublet) ~1.5Hz

COOH >10 br s (broad singlet)
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Note: These are predicted values and may differ from experimental data. The proton of the
carboxylic acid is often broad and may exchange with residual water in the solvent.

13C NMR (Carbon-13 NMR) Data (Predicted)

The 3C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in

the molecule.
Carbon Predicted Chemical Shift (ppm)
C-2 148 - 152
C-3 125 - 128
C-4 140 - 143
C-5 122 - 125
C-6 150 - 153
COOH 165 - 170

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-Bromoisonicotinic acid is expected to show characteristic absorption bands for
the carboxylic acid group and the aromatic pyridine ring.

Characteristic IR Absorption Bands (Predicted)
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Wavenumber (cm~?)

Functional Group

Vibration

3300-2500 (broad) O-H Stretching (Carboxylic acid)
~1700 C=0 Stretching (Carboxylic acid)
1600-1450 C=C, C=N Ring Stretching (Pyridine)
~1300 C-O Stretching (Carboxylic acid)
~900 O-H Bending (Carboxylic acid)
Below 800 C-Br Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and elucidation of the

structure.

Expected Mass Spectrum Data

The mass spectrum of 2-Bromoisonicotinic acid will exhibit a characteristic isotopic pattern

due to the presence of bromine, which has two major isotopes, 7°Br and 8Br, in nearly a 1:1

ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z

units.
m/z lon Notes
Molecular ion peak, showing
201/203 [M]*+ the characteristic M and M+2
pattern for bromine.
184/186 [M-OH]* Loss of a hydroxyl radical.
Loss of the carboxylic acid
156/158 [M-COOH]*
group.
Pyridine ring fragment after
78 [CsHaN]*

loss of Br and COOH.
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Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid
organic compound like 2-Bromoisonicotinic acid.

NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2-Bromoisonicotinic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds,
CDCls, or D20 with a suitable base to aid dissolution) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a high degree of homogeneity, indicated by a sharp
and symmetrical lock signal.

o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:
o 'H NMR:
» Acquire a single-pulse experiment.

» Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).
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» Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

» Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16
scans).

o 13C NMR:

» Acquire a proton-decoupled experiment to simplify the spectrum to singlets for each
carbon.

» Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

» Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum.
o Calibrate the chemical shift scale using the internal standard (TMS at O ppm).
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
o Analyze the multiplicities and coupling constants in the *H NMR spectrum.

o Pick the peaks in both *H and 13C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth
dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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o Place a small amount of the solid 2-Bromoisonicotinic acid powder directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition:

o Lower the press arm to apply consistent pressure to the sample, ensuring good contact
with the ATR crystal.

o Acquire a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans
at a resolution of 4 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify and label the major absorption bands.

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer. For a solid sample
with sufficient volatility, a direct insertion probe (DIP) can be used.

o The probe is heated to volatilize the sample into the ion source.
e lonization:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This causes the molecules to ionize and fragment.

e Mass Analysis:
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o The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o The separated ions are detected by an electron multiplier or other suitable detector.
o The signal is amplified and recorded by the data system.
o Data Analysis:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
o Identify the molecular ion peak and the characteristic M+2 peak for bromine.
o Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Bromoisonicotinic acid.
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Caption: Workflow for the spectroscopic analysis of 2-Bromoisonicotinic acid.
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Caption: Relationship between structure and spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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